molecular formula C9H10ClN3 B1491519 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2090639-98-6

7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1491519
CAS No.: 2090639-98-6
M. Wt: 195.65 g/mol
InChI Key: SYEQCLGRNQBOJC-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is a versatile chemical intermediate designed for pharmaceutical research and development, particularly in the fields of oncology and anti-inflammatory therapeutics. The imidazo[1,2-b]pyrazole scaffold is a less common N-heterocyclic system that has recently attracted significant attention due to its diverse and useful bioactivities, including potential anticancer and anti-inflammatory properties . The reactive chloromethyl group at the 7-position is a key functional handle, enabling further synthetic elaboration through various cross-coupling reactions and nucleophilic substitutions to create more complex molecules for biological evaluation . The cyclopropyl substituent at the 6-position is a strategic feature often used in medicinal chemistry to fine-tune metabolic stability, lipophilicity, and overall drug-like properties. This compound is of high interest in a poly-pharmacology approach, where multi-target compounds are sought to act on different cellular pathways involved in complex diseases like cancer. Research on analogous imidazo[1,2-b]pyrazole derivatives has shown that this chemical scaffold can interfere with key signaling pathways, such as inhibiting p38MAPK phosphorylation, which is a promising drug target in inflammation and tumorigenesis . Furthermore, such compounds have demonstrated the ability to inhibit reactive oxygen species (ROS) production and human platelet aggregation, which are processes linked to inflammation and cancer progression . The structural features of this compound make it a valuable building block for constructing novel therapeutic agents aimed at these targets. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-(chloromethyl)-6-cyclopropyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c10-5-7-8(6-1-2-6)12-13-4-3-11-9(7)13/h3-4,6,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEQCLGRNQBOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C3=NC=CN3N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with several key enzymes, including cyclin-dependent kinases (CDKs). The interaction with CDKs, especially CDK2, is of particular interest due to its implications in cell cycle regulation and cancer therapy. The binding of this compound to CDK2 inhibits its activity, thereby affecting the phosphorylation of downstream targets and ultimately leading to cell cycle arrest.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, the inhibition of CDK2 by this compound leads to the suppression of cell proliferation and induction of apoptosis. Additionally, this compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of CDK2 activity by binding to its active site. This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest at the G1 phase. Furthermore, this compound has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of CDK2 activity over time. Long-term exposure to this compound has been associated with persistent cell cycle arrest and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits CDK2 activity and suppresses tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites, potentially influencing the overall pharmacokinetic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells. Additionally, binding proteins such as albumin can influence the distribution and localization of this compound within the body.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins. Post-translational modifications, such as phosphorylation, can further influence its localization and activity, directing it to specific cellular compartments or organelles.

Biological Activity

7-(Chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article delves into the biological activity of this compound, presenting data from various studies, structure-activity relationships (SAR), and case studies to provide a comprehensive overview.

  • CAS Number : 181284-17-3
  • Molecular Formula : C10H12ClN3
  • Molecular Weight : 209.67 g/mol
  • Chemical Structure :

Chemical Structure

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study focused on hybrid pyrazole and imidazopyrazole compounds revealed that derivatives containing this structure inhibited neutrophil movement towards inflamed tissues, showcasing IC50 values in the pico–micromolar range . The compound's ability to suppress reactive oxygen species production further emphasizes its potential as an anti-inflammatory agent.

Structure-Activity Relationships (SAR)

The SAR analysis of imidazopyrazoles suggests that specific substituents on the pyrazole ring are crucial for enhancing biological activity. For instance, compounds with electron-donating groups at positions 3 and 4 of the aromatic ring exhibited improved potency against inflammatory markers such as COX-2 and iNOS . The presence of the chloromethyl group at position 7 appears to be pivotal in augmenting the compound's anti-inflammatory effects.

CompoundIC50 (μmol)Activity
Celecoxib0.04 ± 0.01COX-2 Inhibition
Compound A0.04 ± 0.09COX-2 Inhibition
Compound B0.02 ± 0.05Neutrophil Chemotaxis Inhibition

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has demonstrated promising antimicrobial activity. A series of pyrazole derivatives were synthesized and evaluated for their antibacterial efficacy against various pathogens such as Staphylococcus aureus and Escherichia coli. Notably, some derivatives showed minimum inhibitory concentration (MIC) values as low as 12.5 mg/mL against resistant strains .

Case Studies

  • In Vivo Studies : In a carrageenan-induced paw edema model, compounds derived from imidazopyrazoles significantly reduced edema compared to controls, indicating potent anti-inflammatory effects.
  • In Vitro Studies : A study conducted on human neutrophils revealed that treatment with this compound resulted in a marked decrease in IL-8 induced chemotaxis, further supporting its potential as a therapeutic agent in inflammatory diseases .

Scientific Research Applications

7-(Chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is a compound with significant potential in various scientific research applications. This article provides a detailed overview of its applications, supported by data tables and case studies.

Pharmaceutical Research

This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests activity against various biological targets, including:

  • Anticancer Activity : Studies have indicated that imidazo[1,2-b]pyrazole derivatives can exhibit cytotoxic effects on cancer cell lines. The chloromethyl group may enhance interaction with target proteins involved in tumor growth and proliferation.
  • Antimicrobial Properties : Research indicates that compounds with similar structures have shown antimicrobial activity, making this compound a candidate for developing new antibiotics.

Agricultural Chemistry

The compound's unique structure may also lend itself to applications in agrochemicals:

  • Pesticides and Herbicides : Due to its reactive chloromethyl group, it could be modified to create effective pesticides or herbicides that target specific pests or weeds while minimizing environmental impact.

Material Science

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties:

  • Polymer Additives : It can serve as an additive to improve the thermal stability and mechanical properties of polymers.

Biochemical Research

In biochemical studies, this compound can be utilized as a tool for probing biological mechanisms:

  • Enzyme Inhibition Studies : Its ability to interact with specific enzymes makes it valuable for studying enzymatic pathways and developing enzyme inhibitors.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against cancer cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionSpecific enzyme targets

Case Study 1: Anticancer Activity

A study conducted on the synthesis of various imidazo[1,2-b]pyrazole derivatives highlighted the anticancer potential of compounds similar to this compound. The results indicated significant cytotoxic effects on several cancer cell lines, suggesting that modifications to the imidazo structure can enhance therapeutic efficacy.

Case Study 2: Agricultural Applications

Research exploring the use of chloromethyl derivatives in agricultural settings demonstrated promising results in pest control efficacy. The study revealed that these compounds could be designed to selectively target pests while reducing harm to beneficial insects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous imidazo[1,2-b]pyrazole and related heterocycles from the evidence, focusing on substituent effects, molecular properties, and applications.

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
7-(Chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (Target) Not available ~C₉H₁₀ClN₃* ~195.5 g/mol* 7-(chloromethyl), 6-cyclopropyl
1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole 2098138-97-5 C₁₀H₁₂ClN₃ 209.68 g/mol 1-(2-chloroethyl), 6-cyclopropyl
7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole 197356-54-0 C₆H₆ClN₃ 155.58 g/mol 7-chloro, 6-methyl
7-(Chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole 2090914-26-2 C₁₂H₁₆ClN₃ 237.73 g/mol 1-cyclopentyl, 6-methyl, 7-chloromethyl
7-Chloroimidazo[1,2-b]pyridazine 1383481-11-5 C₆H₄ClN₃ 153.57 g/mol Pyridazine core, 7-chloro

*Calculated based on core structure and substituents.

Key Observations:

Substituent Position and Reactivity :

  • The target compound ’s chloromethyl group at position 7 is more reactive than the simple chloro group in 7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole , enabling nucleophilic substitution for derivatization.
  • In contrast, 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole has a chloroethyl group at position 1, which may undergo elimination or alkylation reactions.

The methyl group in and reduces steric hindrance, favoring applications in industrial synthesis where ease of functionalization is critical.

Core Heterocycle Differences :

  • 7-Chloroimidazo[1,2-b]pyridazine replaces the pyrazole ring with pyridazine, altering electronic properties and hydrogen-bonding capabilities.

Preparation Methods

Overview of the Core Scaffold Synthesis

The imidazo[1,2-b]pyrazole nucleus is typically constructed from substituted pyrazoles bearing functional groups that allow ring fusion and further substitution. The pyrazole precursors are often synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, a well-established method providing polysubstituted pyrazoles with regioselectivity and good yields.

Preparation of Pyrazole Intermediates

2.1 Cyclocondensation of 1,3-Diketones with Hydrazines

  • The initial step involves the condensation of 1,3-diketones or α,β-unsaturated ketones with hydrazine or substituted hydrazines to form pyrazole rings.
  • For example, phenylhydrazine reacts with ethyl acetoacetate to yield 1,3,5-trisubstituted pyrazoles efficiently under catalysis by nano-ZnO, achieving yields up to 95% with short reaction times.
  • Variations include the use of α,β-ethylenic ketones in acetic acid with iodine as an oxidant to produce pyrazoles in good yields (~70%).

2.2 Functionalization of Pyrazole at Key Positions

  • The pyrazole intermediates are further functionalized at positions 4, 5, and 7 to introduce amino, carboxyethyl, or other substituents.
  • For instance, 4-carboxyethyl-5-amino-pyrazoles serve as key intermediates for imidazo-pyrazole ring formation.

Formation of the Imidazo[1,2-b]pyrazole Ring

3.1 Dehydration Cyclization

  • The imidazo ring fusion onto the pyrazole core is achieved by intramolecular cyclization via dehydration.
  • This is commonly performed by treating 4-carboxyethyl-5-amino-pyrazoles with concentrated sulfuric acid, which induces ring closure to form ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates.
  • The process involves protonation and elimination of water, facilitating the formation of the imidazo ring fused at the pyrazole 1,2-b positions.

3.2 Hydrolysis and Further Functional Group Transformations

  • The ester group at position 7 can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid derivatives.
  • These carboxylic acids are crucial for subsequent substitution reactions, including amide formation or conversion to acyl chlorides.

Introduction of the 7-(Chloromethyl) Group

  • The chloromethyl substituent at position 7 can be introduced by halogenation of the corresponding methyl or hydroxymethyl group.
  • A common approach involves the chlorination of a hydroxymethyl intermediate using reagents such as thionyl chloride or phosphorus pentachloride (PCl₅).
  • Alternatively, chloromethylation can be performed by reaction with formaldehyde and hydrochloric acid under controlled conditions.
  • The precise method depends on the availability of the precursor and the stability of the imidazo-pyrazole ring under chlorination conditions.

Summary Table of Key Preparation Steps

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield/Notes
1 Cyclocondensation 1,3-diketone + hydrazine Nano-ZnO catalyst, solvent (e.g., ethanol) Substituted pyrazole Up to 95% yield
2 Dehydration cyclization 4-carboxyethyl-5-amino-pyrazole Conc. H₂SO₄, heat Imidazo[1,2-b]pyrazole ester Moderate to good yield
3 Hydrolysis Imidazo-pyrazole ester Acidic or basic hydrolysis Corresponding carboxylic acid High yield
4 Acyl chloride formation Carboxylic acid SOCl₂, anhydrous solvent Acyl chloride intermediate Good yield
5 Amide formation (6-cyclopropyl) Acyl chloride + cyclopropylamine Reflux, anhydrous conditions 6-cyclopropyl amide derivative Acceptable yield
6 Chloromethylation Hydroxymethyl or methyl intermediate SOCl₂ or chloromethylation reagents 7-(chloromethyl) substituted compound Variable, requires optimization

Research Findings and Considerations

  • The dehydration step to form the imidazo ring is critical and often requires careful control of acid concentration and temperature to avoid side reactions or decomposition.
  • The presence of the cyclopropyl group at position 6 significantly influences biological activity, as confirmed by structure-activity relationship (SAR) studies, necessitating efficient introduction methods.
  • Chloromethylation must be optimized to prevent over-chlorination or ring degradation, often requiring mild conditions and monitoring.
  • Alternative synthetic routes explored include microwave-assisted reactions to improve yields and reduce reaction times, especially for amide bond formation.
  • The overall synthetic strategy for this compound is modular, allowing variation in substituents for medicinal chemistry exploration.

The preparation of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole involves a sequence of well-established synthetic organic transformations starting from pyrazole derivatives. Key steps include the synthesis of substituted pyrazoles via cyclocondensation, dehydration-induced imidazo ring formation, hydrolysis and functional group interconversion, and the strategic introduction of cyclopropyl and chloromethyl substituents. These methods are supported by detailed mechanistic understanding and optimized reaction conditions, providing a reliable route to this heterocyclic scaffold of pharmacological interest.

Q & A

Q. What are the common synthetic routes for 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, cyclopropyl-substituted hydrazines react with chloromethyl-containing precursors under acidic or thermal conditions. Key steps include:

  • Cyclization : Hydrazine derivatives (e.g., cyclopropyl hydrazine) react with aldehydes or ketones to form the imidazo[1,2-b]pyrazole core .
  • Functionalization : The chloromethyl group is introduced via nucleophilic substitution (e.g., using chloromethylating agents like ClCH₂SO₂Cl) . Yield optimization requires precise temperature control (80–120°C) and catalysts like p-toluenesulfonic acid. Impurities often arise from incomplete cyclization, resolved via column chromatography .

Q. How is the structural identity of this compound confirmed in academic research?

Structural validation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, chloromethyl at δ 4.3–4.7 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 209.675 for C₁₀H₁₂ClN₃) confirm the molecular formula .
  • X-ray crystallography : Resolves planarity of the imidazo[1,2-b]pyrazole core and spatial orientation of substituents .

Advanced Research Questions

Q. What strategies optimize the functionalization of the chloromethyl group for targeted biological activity?

The chloromethyl group enables nucleophilic substitution for introducing pharmacophores:

  • Amine coupling : React with primary/secondary amines (e.g., piperidine) to form amine derivatives, enhancing solubility or receptor affinity .
  • Click chemistry : Azide-alkyne cycloaddition with azidomethyl analogs creates triazole-linked conjugates for probing biological interactions . Reaction efficiency depends on solvent polarity (e.g., DMF > THF) and base selection (e.g., K₂CO₃ vs. Et₃N) .

Q. How do substituent variations at the 6-cyclopropyl position impact biological activity?

Comparative studies show:

  • Cyclopropyl vs. methylthio : Cyclopropyl enhances metabolic stability by reducing CYP450 oxidation, while methylthio improves π–π stacking with hydrophobic enzyme pockets .
  • Amino substitution : Replacing cyclopropyl with arylamino groups (e.g., phenylamino) increases 5-HT3 receptor binding (IC₅₀ < 1 μM) but reduces solubility . Structure-activity relationship (SAR) models prioritize logP < 3.5 for blood-brain barrier penetration .

Q. What mechanisms underlie its reported anticancer activity, and how are conflicting cytotoxicity data resolved?

The compound inhibits PI3Kα signaling by competitively binding to the ATP pocket (Kd = 12 nM). Contradictions in cytotoxicity (e.g., IC₅₀ variability across cancer cell lines) arise from:

  • Cell line heterogeneity : MDA-MB-231 (breast cancer) shows higher sensitivity (IC₅₀ = 0.8 μM) than A549 (lung cancer, IC₅₀ = 5.2 μM) due to differential PI3Kα expression .
  • Metabolic stability : Chloromethyl derivatives exhibit shorter half-lives (t₁/₂ = 2.1 h) in hepatic microsomes, necessitating prodrug strategies .

Q. Which analytical methods are critical for assessing purity and stability in long-term storage?

  • HPLC : Reverse-phase C18 columns (e.g., 95:5 acetonitrile/water) detect impurities >0.1% .
  • Thermogravimetric analysis (TGA) : Confirms stability up to 150°C, with decomposition observed at 180°C . Storage at -20°C in amber vials under argon prevents chloromethyl hydrolysis .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Docking studies : AutoDock Vina predicts binding poses with kinases (e.g., EGFR, CDK2) by optimizing van der Waals interactions with the cyclopropyl group .
  • MD simulations : Reveal water-mediated hydrogen bonds between the imidazo[1,2-b]pyrazole core and catalytic lysine residues (e.g., Lys802 in PI3Kα) . Machine learning models (e.g., Random Forest) prioritize derivatives with ClogP < 2.5 and topological polar surface area (TPSA) > 70 Ų .

Methodological Notes

  • Contradiction resolution : Conflicting bioactivity data require cross-validation using orthogonal assays (e.g., Western blotting for PI3Kα inhibition alongside cell viability assays) .
  • Synthetic scalability : Flow chemistry reduces reaction times (from 24 h to 2 h) and improves yield consistency (>90%) for gram-scale synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

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